Product packaging for 2-Bromo-4-phenylaniline(Cat. No.:CAS No. 41738-70-9)

2-Bromo-4-phenylaniline

Cat. No.: B1595865
CAS No.: 41738-70-9
M. Wt: 248.12 g/mol
InChI Key: NUMYOKLDZQAXAJ-UHFFFAOYSA-N
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Description

Overview of Aniline (B41778) and Brominated Aromatic Compound Research

Research into aniline and its derivatives has a long and rich history, driven by their importance in the production of dyes, polymers, pharmaceuticals, and agricultural chemicals. sci-hub.se The amino group in aniline can be readily modified, and the aromatic ring can undergo various substitution reactions, making anilines versatile starting materials. ontosight.ai

Brominated aromatic compounds are also a significant area of study. The introduction of bromine into an aromatic ring can impart useful properties, such as flame retardancy, and can serve as a key step in the synthesis of more complex structures. jalsnet.com The methodology for the bromination of aromatic compounds is a well-developed field, with various reagents and conditions available to achieve selective bromination. rsc.orghrpub.orgacs.org Natural production of brominated aromatic compounds has also been observed in organisms like algae. nih.gov

Scope of Current Research and Knowledge Gaps Pertaining to 2-Bromo-4-phenylaniline

Current research on this compound is primarily focused on its role as a synthetic intermediate. Its chemical structure makes it a candidate for use in the preparation of more complex polycyclic aromatic compounds. However, a comprehensive understanding of its reactivity and the full scope of its potential applications remains an area for further investigation. While general properties of aniline derivatives and brominated aromatics are well-documented, specific and detailed experimental data on this compound, such as its detailed reaction kinetics, spectroscopic characterization, and exploration in various synthetic contexts, are not extensively reported in publicly available literature. This represents a knowledge gap that future research could address, potentially uncovering new applications for this compound in materials science, medicinal chemistry, or other areas of chemical research.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C12H10BrN
Boiling Point 332.4ºC at 760mmHg
Density 1.432g/cm3

Table generated from available chemical data. chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrN B1595865 2-Bromo-4-phenylaniline CAS No. 41738-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-phenylaniline
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InChI

InChI=1S/C12H10BrN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYOKLDZQAXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300360
Record name 2-bromo-4-phenylaniline
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Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41738-70-9
Record name 41738-70-9
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Record name 2-bromo-4-phenylaniline
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Record name 3-Bromo-4-phenylaniline
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Synthetic Methodologies for 2 Bromo 4 Phenylaniline and Its Analogues

Direct Bromination Approaches

Direct bromination of 4-phenylaniline presents a straightforward route to introduce a bromine atom onto the aromatic ring. This method typically involves an electrophilic aromatic substitution mechanism. echemi.com However, controlling the position of bromination is a key challenge due to the activating nature of the amino group, which directs substitution to both ortho and para positions. ncert.nic.in

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of anilines is crucial to avoid the formation of undesired isomers. nih.govrsc.org Traditional bromination of aniline (B41778) with bromine water often leads to the formation of 2,4,6-tribromoaniline. ncert.nic.in To obtain mono-substituted products, particularly the ortho-bromo derivative, specific strategies are required. One approach involves the in-situ formation of a tin amide from aniline, which then directs the bromination to the para-position, yielding p-bromoaniline with high selectivity. nih.govfigshare.com

Another method for regioselective bromination utilizes copper halides in ionic liquids, which has been shown to favor the para-position for unprotected anilines under mild conditions. researchgate.net Furthermore, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been developed as a practical procedure for the regioselective bromination of anilines. researchgate.net Theoretical analyses using ab initio calculations have also been employed to understand and predict the positional selectivity in electrophilic aromatic brominations, aiding in the development of highly regioselective methods. mdpi.com

Catalytic Systems in Bromination

Catalytic systems play a vital role in enhancing the efficiency and selectivity of bromination reactions. Palladium-catalyzed C–H bromination has emerged as a powerful tool. nih.govrsc.org For instance, a palladium(II)-catalyzed meta-C–H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.org This method overcomes the inherent ortho/para-directing effect of the amino group. nih.govrsc.org The addition of acid additives is reported to be crucial for the success of this reaction. nih.govrsc.org

Various brominating agents have been explored in these catalytic systems. N-bromosuccinimide (NBS) is a common reagent, and its activation can be achieved through different means, including photochemically. researchgate.net Another reagent, N,N-dibromo-p-toluenesulfonamide (TsNBr₂), has been shown to be highly effective for the rapid and total bromination of aromatic compounds, including anilines, often without the need for a catalyst. researchgate.net

Cross-Coupling Reactions in Phenylaniline Synthesis

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like 4-phenylaniline and its derivatives. nih.govunimib.itrsc.org

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.govrsc.org

The choice of the palladium catalyst and ligands is critical for the success of the Suzuki-Miyaura coupling. mdpi.commdpi.com Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. mdpi.commdpi.com The reaction conditions, including the base, solvent, and temperature, are optimized to achieve high yields. mdpi.commdpi.com For instance, the coupling of 4-bromo-2-methylaniline (B145978) with various boronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base. mdpi.com Recent advancements have also identified specific catalyst systems, such as CataXCium A Pd G3, as being particularly effective for the Suzuki-Miyaura cross-couplings of unprotected ortho-bromoanilines. rsc.orgnih.gov

The mechanism of palladium-catalyzed cross-coupling often involves a catalytic cycle with Pd(0)/Pd(II) intermediates. However, catalytic cycles involving Pd(II)/Pd(IV) intermediates have also been proposed and studied, offering alternative pathways for these transformations. researchgate.net

Boronic acids and their esters are the key organoboron reagents in the Suzuki-Miyaura coupling. nih.gov They are generally stable, environmentally benign, and readily available. unimib.it The organic fragment is transferred from the boron atom to the palladium center in a crucial step of the catalytic cycle known as transmetalation. nih.gov A wide variety of boronic acids and esters are commercially available, allowing for the synthesis of a diverse range of substituted phenylanilines. nih.gov While boronic acids are widely used, boronic esters, such as pinacol (B44631) boronic esters, are also employed and can offer advantages in certain cases. nih.gov The versatility of boronic acids and esters has been demonstrated in the synthesis of complex molecules, including pharmacologically relevant compounds. rsc.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and a wide range of amine coupling partners. wikipedia.orgacsgcipr.org Its development has significantly expanded the possibilities for C-N bond formation, often replacing harsher, traditional methods that suffered from limited scope and functional group tolerance. wikipedia.orgresearchgate.net

In the context of synthesizing 2-bromo-4-phenylaniline analogues, the Buchwald-Hartwig reaction could be envisioned in a scenario where a dibromophenyl precursor is coupled with an amine. The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgresearchgate.net The ligands are crucial, with several "generations" of catalyst systems developed to handle a wider variety of substrates under milder conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.org More advanced, sterically hindered monophosphine ligands such as X-Phos, RuPhos, and BrettPhos have further broadened the reaction's applicability, even enabling the challenging coupling of primary amines and ammonia (B1221849) equivalents. researchgate.netbeilstein-journals.org

The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction. beilstein-journals.orgnih.gov For example, a facile Pd-catalyzed C(sp²)–N coupling for synthesizing substituted phenylamino (B1219803) derivatives was achieved using Pd(OAc)₂ as the catalyst, X-Phos as the ligand, and KOt-Bu as the base under microwave irradiation. beilstein-journals.org

Below is a table summarizing various ligand systems commonly employed in Buchwald-Hartwig aminations and their typical applications.

LigandPalladium PrecatalystTypical SubstratesKey Advantages
X-Phos Pd(OAc)₂ or Pd₂(dba)₃Aryl chlorides, bromides, triflates; primary & secondary aminesHigh reactivity, broad scope, effective for hindered substrates. beilstein-journals.org
RuPhos [Pd(allyl)Cl]₂Aryl chlorides, secondary aminesSuperior for coupling secondary amines. researchgate.net
BrettPhos Pd₂(dba)₃Aryl mesylates, primary aminesEnables selective monoarylation of primary amines. researchgate.net
t-BuXPhos [Pd(allyl)Cl]₂Aryl bromides, heterocyclic aminesEffective for coupling with heterocyclic amines. nih.gov
BINAP/DPPF Pd₂(dba)₃Aryl iodides, triflates, primary aminesEarly generation bidentate ligands, improved rates over initial systems. wikipedia.org

This table is generated based on data from various sources. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov

Other Metal-Catalyzed C-N and C-C Bond Formation Reactions

Beyond the Buchwald-Hartwig reaction, other metal-catalyzed methods are vital for constructing the this compound scaffold. These reactions can be categorized into C-N bond forming and C-C bond forming transformations.

C-N Bond Formation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, representing an alternative to palladium-based systems. galchimia.com While traditional Ullmann conditions often require harsh temperatures, modern protocols using chelating ligands have made the reaction milder and more versatile. researchgate.net Other metals like nickel have also been reported to be active in amination reactions. acsgcipr.org

C-C Bond Formation: The formation of the C4-phenyl bond in this compound necessitates a C-C coupling reaction. The Suzuki coupling is a prominent example, involving the palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an aryl halide. nih.gov In a potential synthesis of the target molecule, a Suzuki reaction could be used to couple phenylboronic acid with a 2,4-dibromoaniline (B146533) precursor, selectively forming the C-C bond at the more reactive C4 position.

Other notable C-C bond-forming reactions include:

Heck Coupling: Palladium-catalyzed reaction of an aryl halide with an alkene. uva.nl

Negishi Coupling: Palladium- or nickel-catalyzed reaction involving an organozinc compound.

Chan-Lam Coupling: A copper-catalyzed method that can form C-C, C-N, C-O, and C-S bonds using arylboronic acids. galchimia.com

The following table compares key features of these important metal-catalyzed reactions.

Reaction NameMetal CatalystCoupling PartnersBond Formed
Buchwald-Hartwig Amination PalladiumAryl halide/triflate + AmineC-N
Ullmann Condensation CopperAryl halide + Amine/AlcoholC-N, C-O
Suzuki Coupling PalladiumAryl halide/triflate + Organoboron compoundC-C
Heck Coupling PalladiumAryl halide + AlkeneC-C
Negishi Coupling Palladium/NickelAryl halide + Organozinc compoundC-C

This table provides a comparative overview of common metal-catalyzed cross-coupling reactions.

Multi-Step Synthetic Sequences

The synthesis of specifically substituted aromatic compounds like this compound often requires a multi-step approach. scribd.comlibretexts.org This is because the directing effects of the substituents on the aromatic ring influence the position of subsequent functionalization. A single-step synthesis from a simple precursor is typically not feasible due to a lack of regiochemical control. quizlet.com Multi-step strategies allow for the careful and sequential introduction of functional groups, often utilizing protecting groups to temporarily block reactive sites and ensure the desired substitution pattern. quizlet.comresearchgate.net

This strategy involves starting with a precursor molecule that already contains part of the desired structure and then adding the remaining functional groups. nih.gov A logical precursor for this compound is 4-phenylaniline (also known as 4-aminobiphenyl).

A plausible synthetic route starting from 4-phenylaniline would proceed as follows:

Protection of the Amine Group: The highly activating amino group must be protected to prevent unwanted side reactions and to control the regioselectivity of the subsequent bromination step. Acetylation using acetic anhydride (B1165640) is a common method, converting the aniline into a less reactive acetanilide. researchgate.net

Electrophilic Bromination: The acetamido group is an ortho-, para-director. Since the para position is already occupied by the phenyl group, bromination (e.g., using bromine in acetic acid) will predominantly occur at the ortho position (C2), yielding 2-bromo-4-phenylacetanilide.

Deprotection: The final step is the hydrolysis of the acetamido group back to the primary amine. This is typically achieved by heating with an acid or base, yielding the target molecule, this compound. scribd.com

Another precursor-based strategy could involve starting with a 2,4-dihaloaniline, such as 2,4-dibromoaniline. A selective C-C bond formation, like a Suzuki coupling with phenylboronic acid, could then be performed. The difference in reactivity between the two bromine atoms often allows for selective reaction at the C4 position, leading to the desired product.

An alternative to functionalizing a pre-existing aniline is to build the molecule by sequentially adding the halogen and amino functionalities to a biphenyl (B1667301) backbone. This method relies on carefully choosing the order of reactions to exploit the directing effects of the introduced groups. libretexts.org

A representative sequence starting from biphenyl is outlined below:

Nitration: The first step is the electrophilic nitration of biphenyl. This reaction places a nitro group (-NO₂) primarily at the 4-position due to the phenyl group being an ortho-, para-director. This yields 4-nitrobiphenyl (B1678912).

Halogenation: The nitro group is a meta-director and a strong deactivator. Electrophilic bromination of 4-nitrobiphenyl will therefore direct the incoming bromine atom to the position ortho to the phenyl group and meta to the nitro group, which is the C2 position. This step produces 2-bromo-4-nitrobiphenyl.

Reduction: The final step is the reduction of the nitro group to an amino group (-NH₂). This is a standard transformation that can be accomplished using various reducing agents, such as tin chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, to afford this compound.

This multi-step process is summarized in the table below.

StepReactionReagentsPurpose
1 NitrationHNO₃, H₂SO₄Introduce a nitro group at the C4 position of biphenyl.
2 BrominationBr₂, FeBr₃Introduce a bromine atom at the C2 position, directed by the nitro group.
3 ReductionSnCl₂, HCl or H₂/PdConvert the nitro group to an amino group to yield the final product.

This table outlines a sequential synthesis route starting from biphenyl. libretexts.org

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Phenylaniline

Elucidation of Bromination Reaction Mechanisms

The synthesis of 2-Bromo-4-phenylaniline typically proceeds through the electrophilic aromatic substitution of 4-phenylaniline (also known as 4-aminobiphenyl). The mechanism of this bromination is a classic example of how substituents on an aromatic ring direct the position of incoming electrophiles.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the carbocation intermediate (the arenium ion) through resonance. In the case of 4-phenylaniline, the para position is occupied by the phenyl group. Consequently, the incoming electrophile, the bromine cation (Br⁺) or a polarized bromine molecule, is directed to the positions ortho to the amino group.

The reaction proceeds via a two-step mechanism:

Formation of the Electrophile and Attack: A brominating agent, such as molecular bromine (Br₂), is polarized or activated by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent. The π-electrons of the aniline (B41778) ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and the nitrogen atom, with resonance structures showing the charge at the ortho and para positions relative to the attack, as well as on the nitrogen itself.

Deprotonation and Aromatization: In the second, fast step, a base (which can be the solvent or the conjugate base of the catalyst) removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the final product, this compound. libretexts.orgmasterorganicchemistry.com

Due to the strong activating nature of the amino group, the reaction can be difficult to control, sometimes leading to polybrominated products. To achieve selective mono-bromination at the C-2 position, the reactivity of the amino group is often moderated by converting it into an acetamide (B32628) (-NHCOCH₃) group through acylation. The acetyl group is less activating, which tempers the reaction rate and improves selectivity. The protecting acetyl group can then be removed by hydrolysis to regenerate the amino group.

Mechanistic Pathways of Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions share a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Following oxidative addition, the transmetalation step occurs. The mechanism of this step differs between Suzuki and Buchwald-Hartwig reactions.

In Suzuki-Miyaura Coupling: The arylpalladium(II) complex reacts with an organoboron reagent (e.g., a boronic acid, R-B(OH)₂). This process requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org This boronate then transfers its organic group (R) to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate and regenerates the base. The exact mechanism of this ligand exchange is complex but is a crucial step in forming the new C-C bond. wikipedia.org

In Buchwald-Hartwig Amination: The arylpalladium(II) complex reacts with an amine. The amine coordinates to the palladium center, and a base (typically a strong, non-nucleophilic base like sodium tert-butoxide, NaOt-Bu) deprotonates the coordinated amine to form a palladium amido complex. wikipedia.orglibretexts.org This step generates the key intermediate from which the new C-N bond will be formed.

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic ligands on the diorganopalladium(II) intermediate (the aryl group from this compound and the group transferred during transmetalation) couple and are expelled from the coordination sphere of the metal. acs.org This process forms the new C-C or C-N bond in the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The oxidation state of palladium is reduced from +2 back to 0. Reductive elimination is generally favored for sterically bulky ligands and for complexes where the two groups to be coupled are in a cis orientation to each other. berkeley.edu

Reaction Kinetics and Thermodynamic Considerations

Substrate: The C-Br bond is weaker than a C-Cl bond, making bromoarenes like this compound generally more reactive than their chloro-analogs. wikipedia.org

Catalyst: The concentration and nature of the palladium catalyst and its ligands directly impact the reaction rate.

Temperature: Higher temperatures generally increase the reaction rate, although they can also lead to catalyst decomposition or side reactions.

Role of Catalysts and Ligands in Reaction Selectivity

The choice of catalyst and, particularly, the supporting ligands is paramount in controlling the efficiency and selectivity of cross-coupling reactions with substrates like this compound. The presence of the amino group and the bromine atom in an ortho position presents steric challenges that must be overcome.

Palladium Source: Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources are reduced in situ to form the active Pd(0) catalyst. libretexts.org

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing the formation of inactive palladium black. For challenging substrates like ortho-substituted bromoanilines, bulky and electron-rich monodentate phosphine ligands are often highly effective. nih.gov

Table 1: Common Ligands in Cross-Coupling of Aryl Amines and Their Role

Ligand Name Type Key Features & Role
XPhos Buchwald-type biarylphosphine Very bulky and electron-rich; promotes oxidative addition and reductive elimination, effective for sterically hindered substrates. beilstein-journals.org
RuPhos Buchwald-type biarylphosphine Similar to XPhos; provides high catalytic activity for a broad range of substrates.
BINAP Bidentate phosphine Forms a stable chelate with palladium; can prevent catalyst decomposition and is effective in amination reactions. wikipedia.org
DPPF Bidentate phosphine Ferrocene-based ligand with a large bite angle; provides good stability and reactivity. nih.gov

| P(t-Bu)₃ | Monodentate alkylphosphine | Strongly electron-donating and sterically demanding; accelerates reductive elimination. acs.org |

The ligand's steric bulk can facilitate the reductive elimination step, which is often hindered for bulky substrates. Its electron-donating ability increases the reactivity of the palladium center in the oxidative addition step. The proper selection of the ligand-catalyst system is therefore essential for achieving high yields and preventing side reactions, such as hydrodehalogenation, in the coupling of this compound. nih.govbeilstein-journals.org

Chemical Transformations and Derivatization of 2 Bromo 4 Phenylaniline

Amination Reactions

The bromine atom on the 2-bromo-4-phenylaniline core is susceptible to substitution by various nitrogen-based nucleophiles, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing groups, at the ortho-position relative to the aniline's amino group.

The general transformation involves reacting this compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.govacs.org

Key components of the Buchwald-Hartwig amination:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂ are commonly used. nih.govchemrxiv.org

Ligand: A variety of phosphine ligands can be employed, including XPhos, SPhos, and t-BuXPhos, to facilitate the catalytic cycle. nih.govacs.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and regenerate the catalyst. researchgate.net

Solvent: Anhydrous, non-protic solvents like toluene (B28343) or dioxane are generally preferred. nih.gov

The reaction's utility lies in its broad substrate scope and functional group tolerance, enabling the synthesis of complex diaryl- and triarylamines which are core structures in many functional materials and pharmaceuticals. wikipedia.org

ComponentExamplesFunction
Aryl HalideThis compoundElectrophilic partner
AminePrimary amines, secondary amines, carbazoles, diphenylamineNucleophilic partner
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst precursor
LigandXPhos, SPhos, DavePhos, RuPhosStabilizes and activates the palladium catalyst
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃Promotes catalyst turnover
SolventToluene, DioxaneReaction medium

Halogen Exchange and Functionalization at the Bromine Position

The carbon-bromine bond in this compound is a key site for a variety of functionalization reactions.

Direct nucleophilic aromatic substitution at the bromine position is generally difficult due to the electron-rich nature of the aromatic ring. However, metal-mediated halogen exchange reactions provide an effective pathway for replacing the bromine atom. science.gov For instance, the bromine can be exchanged for an iodine atom, which is often more reactive in subsequent cross-coupling reactions. science.gov

Furthermore, halogen-metal exchange reactions, typically employing organolithium reagents (like n-BuLi) or Grignard reagents (like i-PrMgCl), can convert the C-Br bond into a C-metal bond. nih.gov This creates a potent organometallic nucleophile that can react with a wide range of electrophiles to introduce new functional groups, such as carboxylic acids (by quenching with CO₂), aldehydes, or other carbon-based substituents. nih.gov

Beyond amination, the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These methods are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov It is a highly versatile and widely used method for creating biaryl structures. The reaction of this compound with various aryl or vinyl boronic acids, catalyzed by a palladium complex, would yield substituted 4-phenylaniline derivatives. The reaction is known for its mild conditions and tolerance of many functional groups, even on unprotected anilines. nih.govdoi.org

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. libretexts.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org This method is the most common way to synthesize arylalkynes, which are valuable intermediates for constructing more complex molecules, including heterocycles like indoles. researchgate.netnih.gov

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium species and requires a base. This allows for the introduction of vinyl groups at the 2-position of the 4-phenylaniline core. chemicalbook.com

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C(aryl)-C(aryl/vinyl)Pd(0) catalyst + Base (e.g., Na₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)C(aryl)-C(alkynyl)Pd(0) catalyst + Cu(I) co-catalyst + Amine base
HeckAlkene (R-CH=CH₂)C(aryl)-C(vinyl)Pd(0) catalyst + Base

Electrophilic Aromatic Substitution on the Phenyl Rings

This compound has two aromatic rings that can undergo electrophilic aromatic substitution (SₑAr) reactions such as nitration, halogenation, and sulfonation. wikipedia.orgtotal-synthesis.com The regiochemical outcome of these reactions is directed by the existing substituents.

The aniline (B41778) amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The phenyl group at the 4-position is also an activating, ortho, para-directing group. The bromine atom at the 2-position is a deactivating group but is also ortho, para-directing.

Given the strong activating nature of the amino group, electrophilic attack is most likely to occur on the aniline ring. The positions ortho and para to the amino group are C-6 and C-4, respectively. Since the C-4 position is already occupied by the phenyl group, substitution will be strongly directed to the C-6 position. Substitution may also occur at the C-5 position, which is meta to the amino group but ortho to the phenyl group. To achieve substitution primarily at a single position or to prevent over-reaction, the highly activating amino group can be temporarily protected, for example, by acylation to form an acetanilide. doubtnut.com This moderates its activating effect and introduces steric hindrance that favors substitution at the less hindered para position (relative to the amide). youtube.com

ReactionReagentsElectrophileTypical Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Introduction of a nitro (-NO₂) group
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Br⁺ or Cl⁺Introduction of a halogen (-Br, -Cl)
SulfonationFuming H₂SO₄SO₃Introduction of a sulfonic acid (-SO₃H) group

Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it both basic and nucleophilic. It can readily participate in a variety of reactions.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides (e.g., acetic anhydride) to form amides. doubtnut.com This transformation is often used as a protecting group strategy to moderate the reactivity of the amino group and prevent unwanted side reactions during electrophilic substitution on the ring. youtube.com

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov These compounds and their metal complexes have applications in coordination chemistry and materials science. nih.gov

Alkylation: The nitrogen can be alkylated, although direct alkylation can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures leads to the formation of a diazonium salt. This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer or related reactions, further expanding the synthetic utility of the this compound scaffold.

Synthesis of Complex Molecular Architectures Featuring the this compound Core

The diverse reactivity of this compound makes it an ideal precursor for the synthesis of complex, polycyclic molecular architectures. A prominent example is the synthesis of carbazole (B46965) derivatives. Carbazoles are an important class of nitrogen-containing heterocycles found in natural products and used in materials for optoelectronics. nih.gov

A common strategy for carbazole synthesis involves an intramolecular C-H amination or a palladium-catalyzed cyclization. Starting from this compound, a Buchwald-Hartwig amination could be performed with an aryl bromide to generate a triarylamine intermediate. Alternatively, a Suzuki coupling could introduce an ortho-substituted aryl group. Subsequent intramolecular cyclization, often catalyzed by palladium, can then forge the new five-membered ring to complete the carbazole skeleton. bris.ac.uknih.gov For instance, coupling this compound with 2-nitrophenylboronic acid via Suzuki coupling, followed by reductive cyclization (e.g., using triethyl phosphite), is a known route to synthesize substituted carbazoles. google.com

Advanced Characterization and Analytical Techniques in 2 Bromo 4 Phenylaniline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-bromo-4-phenylaniline by probing the interactions of the molecule with electromagnetic radiation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the brominated phenyl ring will exhibit distinct chemical shifts and coupling patterns influenced by the bromine and amino substituents. The protons on the non-brominated phenyl ring will show a pattern characteristic of a monosubstituted benzene (B151609) ring. The N-H proton of the secondary amine is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the two phenyl rings. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift. The chemical shifts of the other aromatic carbons will be influenced by the positions of the bromine, amino, and phenyl substituents. For instance, in the related compound 2-bromo-N-phenylaniline, the carbon signals appear at δ 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, and 112.1 ppm. rsc.org Similarly, for 4-bromo-N-phenylaniline, the signals are observed at δ 142.3, 132.0, 129.3, 121.5, 118.2, and 112.5 ppm. rsc.org

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Related Bromo-N-phenylaniline Compounds

CompoundC1 (C-N)C2 (C-Br)Aromatic Carbons
2-bromo-N-phenylaniline 141.4112.1141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7
4-bromo-N-phenylaniline 142.3112.5132.0, 129.3, 121.5, 118.2

Note: The specific assignments for each carbon are not provided in the source material.

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The presence of a bromine atom is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z 247 and 249, with the two peaks being of nearly equal intensity. The fragmentation of related brominated diphenylamines often involves the loss of the bromine atom (M-Br)⁺ or hydrogen bromide (M-HBr)⁺. rsc.org For example, the electrospray ionization (ESI) mass spectra of both 2-bromo-N-phenylaniline and 4-bromo-N-phenylaniline show the characteristic M+ isotopic pattern at m/z 248 and 250 (as [M+H]⁺). rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group and the aromatic C-H and C=C bonds.

N-H Stretching: A sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretching: Multiple sharp bands are expected above 3000 cm⁻¹ due to the stretching vibrations of the aromatic C-H bonds.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Studies on the related compound 2-bromo-4-methylaniline (B145976) have involved detailed analysis of its FTIR and FT-Raman spectra. nih.govnih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic rings. The presence of the amino group (an auxochrome) and the phenyl substituent will influence the position and intensity of these absorption maxima. While specific experimental data for this compound is not available in the provided search results, the electronic absorption spectra of related molecules are influenced by solvent polarity. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been specifically reported in the search results, studies on related compounds like 4-bromo-N-phenylaniline provide insights into the likely solid-state conformation. nih.govresearchgate.net

In the crystal structure of 4-bromo-N-phenylaniline, the two benzene rings are not coplanar, exhibiting a dihedral angle of 52.5 (1)°. nih.govresearchgate.net The molecule adopts a "propeller-like" conformation. It is anticipated that this compound would also adopt a non-planar conformation in the solid state due to steric hindrance between the ortho-bromo substituent and the adjacent phenyl ring. The solid-state packing of these molecules is often stabilized by intermolecular interactions such as C-H···π and N-H···π interactions. nih.govresearchgate.net In a more complex derivative, 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the central benzene ring is significantly twisted with respect to the adjacent aromatic systems. iucr.org

Table 2: Crystallographic Data for the Related Compound 4-Bromo-N-phenylaniline

ParameterValue
Formula C₁₂H₁₀BrN
Molecular Weight 248.12
Crystal System Orthorhombic
Space Group Pccn
a (Å) 15.6741 (6)
b (Å) 17.7531 (7)
c (Å) 7.3608 (3)
Volume (ų) 2048.24 (14)
Z 8

Data from reference nih.govresearchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid), would be suitable for the analysis of this compound and its isomers. sielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC): Gas chromatography is another powerful technique for separating and analyzing volatile compounds. For the analysis of anilines, derivatization is often employed to improve their thermal stability and chromatographic behavior. scilit.com However, under appropriate conditions, direct analysis of this compound by GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification. The retention time of the compound would be characteristic under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Computational Chemistry and Modeling of 2 Bromo 4 Phenylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide array of molecular properties for compounds like 2-bromo-4-phenylaniline.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For aromatic amines and their derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to map these frontier orbitals and analyze electron density. The analysis reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations, visually representing the electrostatic potential on the electron density surface and highlighting sites for potential electrophilic or nucleophilic attack.

Interactive Data Table: Representative DFT Functionals and Basis Sets Below is an interactive table of common DFT functionals and basis sets used for calculations on similar aromatic compounds.

FunctionalBasis SetCommon Application
B3LYP6-31G(d)Geometry Optimization
B3LYP6-311++G(d,p)Electronic Properties, Vibrational Frequencies
M06-2X6-311++G**Thermochemistry, Kinetics
PBE0def2-TZVPSpectroscopic Properties

Users can sort and filter the table based on different criteria.

Energetic and Thermodynamic Parameter Predictions

DFT calculations can accurately predict various energetic and thermodynamic parameters. By performing geometry optimization, the most stable conformation (the structure with the lowest energy) of this compound can be determined. Following this, frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface and to compute thermodynamic properties.

Key thermodynamic parameters that can be calculated include:

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Entropy (S): A measure of the randomness or disorder of the system.

These parameters are essential for predicting the spontaneity of reactions and understanding the stability of the compound under different conditions. For instance, DFT has been used to compute these parameters for diorganotin(IV) complexes, providing insight into their formation and stability.

Spectroscopic Property Predictions

Computational methods are invaluable for interpreting experimental spectra and predicting spectroscopic properties. DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical calculations on the related compound 2-bromo-4-methyl-phenylamine have shown that computed vibrational frequencies, when properly scaled, are in good agreement with experimental FTIR and FT-Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the structural elucidation of this compound and its derivatives.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. While specific docking studies on this compound are not widely documented, research on structurally similar anilinoquinazoline (B1252766) derivatives demonstrates the utility of this approach. These studies often involve docking the small molecule into the active site of a target protein, such as a kinase or DNA gyrase, to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such insights are vital for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new, untested compounds. Descriptors can be derived from computational chemistry calculations and can represent electronic, steric, or hydrophobic properties.

For classes of compounds like aromatic amines, QSAR models can be developed to predict activities such as toxicity or carcinogenic potency. Although a specific QSAR model for this compound is not available, its molecular descriptors could be calculated and incorporated into broader QSAR models for diphenylamines or other related scaffolds to predict its potential biological effects.

Reaction Pathway and Transition State Analysis

Computational chemistry can elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. DFT calculations are used to optimize the geometries of transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a molecule like this compound, this analysis could be applied to understand its synthesis, such as the mechanisms of bromination or the carbon-carbon bond formation in the phenyl-phenyl linkage. While specific studies on this compound are scarce, the general methodology is well-established for analyzing electrophilic aromatic substitution and cross-coupling reactions commonly used to synthesize such molecules.

Isomerism and Conformation Studies

Computational modeling provides critical insights into the three-dimensional structure and energetic landscape of molecules like this compound. Understanding its isomerism and conformational preferences is essential for predicting its chemical behavior, reactivity, and interactions. While detailed computational studies specifically targeting this compound are not extensively available in published literature, a robust analysis can be constructed by examining structurally related compounds and applying fundamental principles of stereochemistry and quantum mechanics.

Structural Isomerism

Conformational Analysis

The conformational landscape of this compound is primarily dictated by rotation around two key single bonds: the C-N bond linking the aniline (B41778) and phenyl rings, and the C-C bond between the two aromatic rings. The presence of a bulky bromine atom at the ortho-position to the amino group introduces significant steric and electronic effects that govern the molecule's preferred geometry.

Influence of the Ortho-Bromo Substituent

The most significant feature influencing the conformation of this compound is the bromine atom at the C2 position. This arrangement is analogous to that in 2-Bromo-4-nitroaniline, a compound for which crystallographic data is available. In 2-Bromo-4-nitroaniline, a strong intramolecular hydrogen bond exists between one of the hydrogen atoms of the amino group and the adjacent bromine atom (N-H···Br). nih.gov This interaction results in the formation of a stable, planar five-membered ring. nih.gov

Given the identical ortho-amino-bromo arrangement in this compound, it is highly probable that a similar intramolecular N-H···Br hydrogen bond dominates its conformational preference. This would lock the amino group in a relatively coplanar orientation with the bromo-substituted phenyl ring, significantly restricting the rotation around the C-N bond.

For this compound, the combination of the planar five-membered ring (due to H-bonding) and the steric repulsion between the remaining C-H bonds of the two aromatic rings would result in a twisted, propeller-like structure. The precise dihedral angle between the two aromatic rings would be determined by the balance of these stabilizing (H-bonding) and destabilizing (steric) interactions.

Detailed Research Findings from Analogous Compounds

To quantify the likely conformational parameters of this compound, data from detailed studies on analogous molecules are presented below. These findings form the basis for predicting its structure.

Table 1: Conformational Data for 2-Bromo-4-nitroaniline

This table presents crystallographic data for 2-Bromo-4-nitroaniline, highlighting the intramolecular interaction that is expected to be present in this compound.

ParameterValueSignificance
Intramolecular InteractionN-H···BrFormation of a planar five-membered ring. nih.gov
Dihedral Angle (Aromatic Ring to Five-Membered Ring)1.64(6)°Indicates the two ring systems are nearly coplanar. nih.gov
Dihedral Angle (Aromatic Ring to Nitro Group)4.57(4)°Shows a slight twist of the nitro substituent out of the ring plane. nih.gov

Table 2: Conformational Data for 4-Bromo-N-phenylaniline

ParameterValueDescription
Dihedral Angle (between benzene (B151609) rings)52.5(1)°The angle of twist between the two aromatic rings. researchgate.net
Pitch Angle 119.6(2)°Angle between the first aryl group plane and the C-N-C plane. researchgate.net
Pitch Angle 236.2(3)°Angle between the second aryl group plane and the C-N-C plane. researchgate.net
C-N-C Bond Angle126.4(2)°The bond angle at the bridging nitrogen atom. researchgate.net

Applications of 2 Bromo 4 Phenylaniline and Its Derivatives in Advanced Materials and Medicinal Chemistry

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of bromo-substituted anilines are a cornerstone in the discovery of new therapeutic agents. The presence of the bromine atom can enhance lipophilicity, improving membrane permeability, and can act as a key interaction point with biological targets. The aniline (B41778) group provides a reactive site for further molecular elaboration, enabling the synthesis of diverse chemical libraries for biological screening.

Inhibitory Activities

Derivatives incorporating the bromo-aniline moiety have demonstrated significant inhibitory activity against various enzymes, highlighting their potential in treating a range of diseases.

One area of investigation is the inhibition of enzymes involved in metabolic processes. For instance, a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.echemi.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628), known as FA2, has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov In vitro assays showed that FA2 inhibited α-glucosidase with a half-maximal inhibitory concentration (IC50) of 5.17 ± 0.28 µM and α-amylase with an IC50 of 18.82 ± 0.89 µM. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for both enzymes. nih.gov

Another study focused on pyrazine (B50134) carboxamide derivatives synthesized from 4-bromo-3-methyl aniline. mdpi.com One of these derivatives, 5d , emerged as a potent competitive inhibitor of human placental alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM. mdpi.com Alkaline phosphatase is a target in various pathological conditions, and its inhibition is a subject of ongoing research.

Table 1: Enzyme Inhibitory Activities of Bromo-aniline Derivatives

Derivative Target Enzyme IC50 Value (µM) Mode of Inhibition Source
FA2 α-glucosidase 5.17 ± 0.28 Non-competitive nih.gov
FA2 α-amylase 18.82 ± 0.89 Non-competitive nih.gov
Compound 5d Alkaline Phosphatase 1.469 ± 0.02 Competitive mdpi.com

Antimicrobial and Antifungal Potential

The search for new antimicrobial and antifungal agents is a critical area of research due to rising drug resistance. Bromo-aniline derivatives have shown promise in this field.

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their antimicrobial properties. nih.gov Studies revealed that these compounds are active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov Their antifungal potential has also been noted, with tests against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae showing MIC values between 0.3 and 5.0 mg/mL. nih.gov

In a different study, the synthetic amide 2-bromo-N-phenylacetamide was investigated for its activity against fluconazole-resistant Candida species. researchgate.net This compound exhibited a significant fungicidal effect, with a MIC of 32 µg/mL for 87.5% of the tested strains and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for 81.25% of the strains. researchgate.net It was also effective against mature biofilms of Candida albicans. researchgate.net

Furthermore, pyrazine carboxamide derivatives of 4-bromo-3-methyl aniline were tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). One derivative demonstrated the strongest antibacterial activity with a MIC of 6.25 mg/mL. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Bromo-aniline Derivatives

Derivative Class Target Organism Activity Metric Value Source
N-(2-bromo-phenyl)-2-hydroxy-benzamides Gram-positive bacteria MIC 2.5–5.0 mg/mL nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamides Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae MIC 0.3–5.0 mg/mL nih.gov
2-bromo-N-phenylacetamide Fluconazole-resistant Candida spp. MIC 32 µg/mL researchgate.net
2-bromo-N-phenylacetamide Fluconazole-resistant Candida spp. MFC 64 µg/mL researchgate.net
Pyrazine carboxamide derivative XDR Salmonella Typhi MIC 6.25 mg/mL mdpi.com

Anti-inflammatory and Anticancer Research

Chronic inflammation is closely linked to the development of various diseases, including cancer. Compounds that possess both anti-inflammatory and anticancer properties are of significant interest. Research suggests that salicylanilides, including N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, exhibit anti-inflammatory activity, evidenced by their ability to inhibit protein denaturation. nih.gov

The anti-inflammatory and potential anticancer effects of compounds are often enhanced by the presence of halogen atoms like bromine. mdpi.com Studies on fluorinated benzofuran (B130515) derivatives have indicated that the inclusion of bromine, alongside fluorine and hydroxyl or carboxyl groups, enhances their biological effects. mdpi.com These derivatives have been shown to be efficient anti-inflammatory agents with promising anticancer effects, suggesting their potential for combinatory treatment in inflammation and tumorigenesis. mdpi.com While not direct derivatives of 2-bromo-4-phenylaniline, this research underscores the valuable role of the bromo-phenyl moiety in designing dual-action anti-inflammatory and anticancer agents. mdpi.comnih.gov

Hypoglycaemic Agents

Derivatives of bromo-anilines are being explored for their potential in managing diabetes. The compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.echemi.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) has been evaluated as a potential antidiabetic agent. nih.gov Beyond its in-vitro inhibition of α-glucosidase and α-amylase, its efficacy was tested in alloxan-induced diabetic mice. nih.gov The study found that treatment with FA2 led to significant improvements in several biochemical markers related to diabetes compared to the control group. This included a reduction in fasting blood glucose, cholesterol, triglycerides, and HbA1c levels, along with an increase in serum insulin (B600854) concentration. nih.gov Histological examination of the pancreas, liver, and kidney also showed that FA2 helped maintain normal tissue architecture compared to untreated diabetic controls. nih.gov

Table 3: In-vivo Effects of Compound FA2 in a Diabetic Mouse Model

Parameter Effect of FA2 Treatment Source
Fasting Glucose Sugar Significant Reduction nih.gov
Cholesterol Significant Reduction nih.gov
Triglyceride Significant Reduction nih.gov
HbA1c Significant Reduction nih.gov
Serum Insulin Significant Increase nih.gov

Peptide-based Therapeutics

Unnatural amino acids are crucial building blocks in modern drug discovery, offering a way to create peptides and other therapeutics with improved stability, potency, and pharmacokinetic properties. Bromo-phenylalanine derivatives, structurally related to this compound, are valuable in this context.

Compounds such as 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are used as versatile amino acid derivatives in biochemical research and pharmaceutical development. medchemexpress.comchemimpex.com They serve as building blocks in the synthesis of novel pharmaceuticals and are used to create peptide-derived photoaffinity probes for studying ligand-receptor interactions. chemimpex.com The incorporation of these bromo-substituted amino acids can influence the conformation and biological activity of peptides, making them useful tools in the development of new peptide-based therapeutics for a range of conditions, including neurological disorders. chemimpex.com The synthesis of β-phenylalanine derivatives, in particular, is a significant area of focus, as they are key components in antiviral and anticancer agents. nih.gov

Development of Agrochemicals

The bromo-aniline scaffold is also a key component in the development of modern agrochemicals, including insecticides and herbicides. The compound 2-bromo-4-(pentafluorosulfanyl)aniline, for example, has been utilized as an insecticide. biosynth.com

The broader class of aniline derivatives is prevalent in agrochemical research. One study detailed the synthesis of novel anthranilic diamide (B1670390) insecticides, including a compound named 8h : 3-bromo-N-(4-chloro-2-((2,3-dihydro-1H-inden-2-yl)carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. mdpi.com This complex molecule, which incorporates a bromo-substituted phenylamide structure, demonstrated significant insecticidal activity against the oriental armyworm (Mythimna separata). mdpi.com

Other research has shown that 2-Bromo-4-Methyl-aniline serves as a valuable intermediate in the synthesis of various agrochemicals, contributing to the formulation of crop protection agents and herbicides. echemi.com This highlights the importance of the bromo-aniline core structure in creating new molecules to protect crops and improve agricultural yields. echemi.comthepharmajournal.com

Role in Organic Light-Emitting Diode (OLED) Technology

The compound this compound and its structural isomers serve as crucial building blocks in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically used as a final, functional material itself, its unique structure, featuring a reactive bromine atom and a nucleophilic amine group, provides a versatile platform for constructing complex organic semiconductors. These semiconductors are essential for the performance of various layers within an OLED device, particularly the hole-transporting layer (HTL) and the emissive layer (EML).

The bromine atom on the aniline ring is a key functional handle for engaging in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. wikipedia.orgnih.govnih.gov These reactions allow for the precise attachment of other aromatic groups, leading to the formation of larger, conjugated molecules with tailored electronic properties. For instance, derivatives like 4-bromo-N-(4-bromophenyl)-N-phenylaniline are used as intermediates to synthesize sophisticated hole-transporting materials. nih.gov These materials are designed to have high thermal stability and specific energy levels (HOMO/LUMO) that facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, a critical process for the functioning of the OLED. nih.govnih.govnih.gov

Furthermore, the triphenylamine (B166846) and carbazole (B46965) moieties, which are often synthesized using bromo-aniline precursors, are widely incorporated into the chemical skeletons of hole-transporting materials due to their electron-donating nature. nih.govmdpi.com By building upon the this compound framework, chemists can develop emitters for the EML, the very heart of an OLED where light is generated. nih.govresearchgate.netdntb.gov.ua The design of these molecules is critical for achieving high efficiency, long operational lifetimes, and specific emission colors, such as the challenging deep blue. nih.gov The strategic placement of bromine allows for the synthesis of molecules with highly twisted geometries, which can reduce intermolecular interactions and self-quenching effects, thereby improving the efficiency of the final OLED device. nih.gov

Table 1: OLED Materials Derived from Bromo-Aniline Precursors

Precursor TypeTarget Molecule ClassFunction in OLEDKey Synthetic Reaction
Dibromo-triphenylamineAcridine-substituted triphenylaminesHole-Transporting Layer (HTL)Buchwald-Hartwig Amination nih.gov
Bromo-aniline derivativesCarbazole-triphenylamine hybridsHole-Transporting Layer (HTL)Suzuki Coupling mdpi.com
Bromo-aniline derivativesBenzophenone-based emittersEmissive Layer (EML) Host/EmitterBuchwald-Hartwig Amination nih.gov
Bromo-aniline derivativesPyrene-based moleculesHole-Transporting Layer (HTL)Various coupling reactions nih.gov

Building Block in Polymer Science and Specialty Chemicals

This compound is a valuable monomer in polymer science due to its bifunctional nature, possessing both an amine group suitable for polymerization and a bromine atom that can be used for subsequent modifications or specialized polymerization techniques. This versatility allows for its incorporation into a range of functional polymers and specialty chemicals.

One of the primary applications is in the synthesis of conductive polymers. Polyaniline (PANI) is a well-known conducting polymer, but its rigid backbone often leads to poor solubility, hindering its processability. researchgate.netmdpi.com By copolymerizing aniline with substituted monomers like 2-bromoaniline (B46623), researchers can create copolymers with improved properties. Studies on poly(aniline-co-2-bromoaniline) have shown that the incorporation of the bromo-substituted monomer introduces flexibility to the polymer chain, resulting in enhanced solubility in organic solvents. researchgate.netqscience.com This improved processability is crucial for industrial applications. The electrical conductivity of these copolymers can be tuned by varying the comonomer composition. researchgate.netqscience.com

The synthesis of these polymers is typically achieved through chemical oxidative polymerization, where a strong oxidizing agent is used to link the aniline monomers. qscience.comekb.egneliti.com The resulting polymers and copolymers are investigated for a variety of applications, including as organic semiconductors, materials for rechargeable batteries, and in the development of sensors. neliti.com

Beyond direct polymerization via the amine group, the bromine atom on the this compound monomer offers a site for cross-coupling polymerization methods. Techniques like Suzuki and Stille coupling can be employed to create well-defined polymer architectures where the aniline derivative is linked through carbon-carbon bonds, leading to materials with different electronic and optical properties compared to traditional polyanilines. This synthetic route is critical for producing materials used in organic electronics and electrochromic devices.

Table 2: Polymers and Copolymers from Bromo-Aniline Monomers

Monomer(s)Polymer/Copolymer NameSynthesis MethodKey Properties/Applications
Aniline, 2-BromoanilinePoly(aniline-co-2-bromoaniline)Chemical Oxidative PolymerizationImproved solubility, tunable conductivity researchgate.netqscience.com
2-BromoanilinePoly(2-bromoaniline)Chemical Oxidative PolymerizationOrganic semiconductor applications neliti.com
Aniline, p-PhenylenediaminePoly(aniline-p-phenylenediamine)Chemical Oxidative PolymerizationEnhanced processability, heavy metal removal mdpi.com
Thiophene, AnilinePoly(thiophene-co-aniline)Electrochemical PolymerizationTunable electronic properties, better solubility jept.de

Intermediates in Fine Chemical Synthesis

This compound is a highly versatile intermediate in the synthesis of fine chemicals, particularly complex heterocyclic compounds and custom-designed molecules for the pharmaceutical, agrochemical, and materials science industries. echemi.com Its utility stems from the presence of two distinct reactive sites: the bromine atom at the ortho position to the amine, and the amine group itself.

A significant application of this ortho-haloaniline structure is in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with important biological activities and are widely used as building blocks for organic electronic materials. nih.gov The 2-bromo-aniline moiety is an ideal precursor for intramolecular cyclization reactions to form the carbazole core. This transformation can be achieved through various palladium-catalyzed methods, such as C-H activation or Buchwald-Hartwig amination, which create a new carbon-nitrogen bond to close the ring. wikipedia.orgbris.ac.uk The phenyl group at the 4-position of this compound would be retained in the final product, yielding a phenyl-substituted carbazole, a valuable scaffold in materials chemistry.

Beyond intramolecular reactions, this compound is a key substrate for a range of intermolecular cross-coupling reactions. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new bonds with high precision and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by reacting the bromine atom with an organoboron compound. This is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and liquid crystals. nih.govdoi.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with another amine. wikipedia.orgnih.gov This allows for the synthesis of more complex diarylamines or triarylamines, which are precursors to many of the hole-transporting materials used in OLEDs. nih.gov

Stille Coupling: This involves coupling with organotin compounds and is another effective method for C-C bond formation, particularly in the synthesis of substituted indoles from 2-bromoanilines. acs.org

The ability to selectively functionalize the molecule at the bromine position provides a robust strategy for building molecular complexity from a readily available starting material. echemi.comnih.gov

Table 3: Key Synthetic Transformations Using o-Bromoaniline Intermediates

Reaction NameReactant PartnerBond FormedResulting Chemical Class
Intramolecular C-H Amination(Self-cyclization)C-NCarbazoles, Indoles nih.govbris.ac.ukacs.org
Suzuki-Miyaura CouplingBoronic Acids/EstersC-CBiaryls, Substituted Anilines nih.govresearchgate.net
Buchwald-Hartwig AminationAmines, CarbazolesC-NDiaryl/Triarylamines wikipedia.orgnih.govresearchgate.net
Stille CouplingOrganostannanesC-CVinyl-substituted Anilines, Indole precursors acs.org
Carbonylative CyclizationCarbon Monoxide (CO)C-C, C-NQuinazolinones mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Methods for Synthesis

The synthesis of substituted anilines, including 2-Bromo-4-phenylaniline, is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile catalytic methods. Future research is directed towards overcoming the limitations of traditional synthesis routes, which often require harsh reaction conditions.

Modern organic synthesis is increasingly relying on transition-metal catalysis for the formation of carbon-nitrogen (C-N) bonds. beilstein-journals.org Copper and palladium-catalyzed cross-coupling reactions are at the forefront of these advancements. nih.govacs.orgmdpi.comnih.govrsc.orgmdpi.com The Chan-Lam coupling, which utilizes copper catalysts to form C-N bonds, is a particularly promising area of research due to its mild reaction conditions. scispace.combohrium.comresearchgate.netthieme-connect.com Recent developments in this area have focused on creating more active and recyclable catalytic systems, which could be applied to the synthesis of this compound. researchgate.net

Furthermore, the combination of electrochemistry with copper catalysis is emerging as a sustainable approach for C-N bond formation, avoiding the need for chemical oxidants. beilstein-journals.org Photoinduced copper-catalyzed methods are also being explored for the N-alkylation of anilines, offering a pathway to novel derivatives under very mild conditions. nih.gov Palladium-catalyzed reactions, such as the Hiyama cross-coupling, are also being adapted for the synthesis of complex aniline (B41778) derivatives. semanticscholar.org The development of these advanced catalytic systems is expected to provide more direct and environmentally friendly routes to this compound and its analogs.

Table 1: Emerging Catalytic Strategies for Aniline Synthesis

Catalytic System Reaction Type Potential Advantages
Copper-based Catalysts Chan-Lam Coupling Mild reaction conditions, good functional group tolerance
Palladium-based Catalysts Hiyama Coupling, C-N Cross-Coupling High efficiency, versatility in substrate scope
Electrochemical Copper Catalysis Redox-neutral C-N bond formation Sustainable, avoids chemical oxidants

Exploration of New Derivatization Pathways

The bromine atom and the amino group on this compound are key functional handles for a wide range of chemical transformations, allowing for the creation of diverse libraries of novel compounds. echemi.com Future research will likely focus on leveraging these functionalities to synthesize complex heterocyclic structures and other valuable molecules.

One promising derivatization pathway involves the use of this compound as a precursor for the synthesis of quinolines and quinazolinones. organic-chemistry.orgnih.govmdpi.com These heterocyclic motifs are prevalent in many biologically active compounds. nih.gov Copper-catalyzed aerobic oxidative dehydrogenative annulation is an emerging one-pot method for synthesizing substituted quinolines from anilines and aldehydes. organic-chemistry.org Similarly, palladium-catalyzed reactions can be employed to construct quinazolinone scaffolds from 2-bromoanilines. mdpi.com

The bromine atom is also an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.comnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, further diversifying the molecular architecture. The amino group can be readily acylated or used as a nucleophile in the synthesis of other heterocyclic systems, such as pyrazine (B50134) carboxamides, which have shown biological potential. mdpi.com The exploration of these and other derivatization reactions will continue to expand the chemical space accessible from this compound.

Advanced Computational Studies for Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of new molecules with desired properties and providing deep insights into reaction mechanisms. For this compound and its derivatives, advanced computational studies are expected to play a crucial role in several key areas.

Density Functional Theory (DFT) is being used to investigate the structural, electronic, and reactivity features of substituted anilines. mdpi.comnih.gov Such studies can elucidate the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are critical for understanding and predicting the chemical behavior of these molecules. mdpi.comnih.gov By calculating reactivity descriptors, researchers can gain a better understanding of how structural modifications will impact the compound's properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach, particularly in the context of drug discovery. africaresearchconnects.comnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. africaresearchconnects.comnih.gov This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. These computational approaches will accelerate the discovery of new applications for this versatile chemical scaffold.

Broadening of Biological Activity Spectrum and Mechanisms of Action

While the biological profile of this compound itself is not extensively studied, its structural motifs are present in a variety of biologically active molecules. researchgate.net Diphenylamines, in general, have been investigated for their biological activity. researchgate.netnih.gov Future research is poised to explore the potential of this compound derivatives across a wider range of therapeutic areas.

There is growing interest in the antimicrobial properties of halogenated aniline derivatives. researchgate.netnih.govresearchgate.netnih.gov For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria. nih.gov The synthesis of novel thiazole (B1198619) and pyrazine derivatives from bromo-anilines has also yielded compounds with promising antibacterial activity. mdpi.comresearchgate.netresearchgate.net

In the realm of oncology, quinoline (B57606) and quinazolinone scaffolds, which can be synthesized from 2-bromo-anilines, are known to possess anticancer properties. nih.govnih.govmdpi.com Substituted quinolines have demonstrated interesting activity against a variety of cancer cell lines. nih.govnih.gov The exploration of this compound derivatives as potential enzyme inhibitors is another fertile area of research. mdpi.com By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, it is anticipated that new lead compounds for drug discovery will be identified.

Table 2: Potential Biological Applications of this compound Derivatives

Derivative Class Potential Biological Activity
Thiazoles Antimicrobial
Pyrazine Carboxamides Antibacterial
N-(2-Bromo-phenyl)-benzamides Antibacterial
Quinolines Anticancer

Integration into Multifunctional Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for incorporation into advanced functional materials. echemi.com Research in this area is focused on leveraging the aromatic and functional groups of this molecule to create materials with tailored optical, electronic, and physical properties.

One area of significant potential is in the development of materials for organic electronics. nbinno.comresearchgate.net For example, a closely related compound, 2-bromo-N,N-di(p-tolyl)aniline, serves as a crucial intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). nbinno.com The bromo-aniline core allows for the precise tuning of the electronic and optical properties of the final materials, which is essential for achieving high efficiency and long operational lifetimes in OLED devices. nbinno.com Similarly, triarylamine derivatives, which can be synthesized from bromo-anilines, are used as hole transport layers in organic electronic devices. ossila.com

Furthermore, there is emerging research into the synthesis of conducting polymers from bromo-aniline monomers. researchgate.net Copolymers of aniline and 2-bromoaniline (B46623) have been shown to exhibit improved solvent solubility compared to polyaniline, while still maintaining electrical conductivity. researchgate.net This enhanced processability is a significant advantage for industrial applications. The ability to modify the properties of these polymers by varying the monomer composition opens up possibilities for creating a new generation of conducting materials for a variety of applications, including sensors, antistatic coatings, and electromagnetic shielding. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-phenylaniline, and how can reaction conditions (e.g., temperature, solvent) be optimized to improve yield?

  • Methodology : Substitution reactions using brominating agents (e.g., liquid bromine or N-bromosuccinimide) under controlled conditions are common. For example, in analogous bromoaniline syntheses, temperatures between 0–5°C minimize side reactions like over-bromination, while pyridine can enhance regioselectivity for para-substitution . Yield optimization often involves adjusting stoichiometry, reaction time (e.g., 2–4 hours), and inert atmospheres to prevent oxidation.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 10:1 to 5:1) are standard. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (e.g., mp ~45–50°C for similar derivatives) ensures minimal impurities .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with methyl groups at δ ~2.3 ppm. Bromine’s deshielding effect splits adjacent protons.
  • ¹³C NMR : A carbons adjacent to Br show shifts at δ ~120–130 ppm.
  • IR : N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. Key steps include:

  • Data collection at low temperature (e.g., 125 K) to reduce thermal motion.
  • Application of the Colle-Salvetti correlation-energy density functional for electron density modeling .
  • Validation using R-factor (<0.05) and data-to-parameter ratios (>20:1) .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates:

  • HOMO-LUMO gaps to assess nucleophilicity (e.g., Br substitution lowers LUMO energy).
  • Fukui indices to identify reactive sites for electrophilic substitution .

Q. How can contradictory data in literature (e.g., conflicting reaction yields or spectroscopic assignments) be resolved?

  • Methodology :

  • Systematic replication : Vary parameters (solvent, catalyst) while controlling humidity/O₂ levels.
  • Cross-validation : Compare NMR shifts with PubChem data or computational predictions.
  • Meta-analysis : Apply qualitative contradiction frameworks (e.g., triangulating HPLC, SCXRD, and DFT results) .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Kinetic studies : Monitor intermediates via in-situ IR or LC-MS.
  • Steric/electronic analysis : The bromine’s electron-withdrawing effect directs coupling to the para position. Computational modeling (e.g., NBO analysis) quantifies charge distribution .

Q. How can this compound’s potential biological activity (e.g., enzyme inhibition) be explored preemptively?

  • Methodology :

  • In-silico docking : Use AutoDock Vina with protein databases (e.g., PDB) to screen for binding affinity.
  • QSAR modeling : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity using Hammett constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.